5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
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Overview
Description
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Most of the synthetic strategies for the construction of imidazo[1,2-a]pyridines are based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . Recent protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, focusing on ecological impact and mechanistic aspects .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic 5–6 heterocycle . The substitution pattern strongly influences the biological activity profiles displayed .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications
Synthesis of Potential Antitumor and Antioxidant Agents
Compounds structurally related to 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide have been explored for their potential antitumor and antioxidant properties. For instance, the annulation of 2-amino-1,3,4-thiadiazole with various compounds led to the creation of derivatives evaluated as potential antitumor agents, highlighting the versatile applications of such compounds in medical chemistry research for cancer treatment (Hamama et al., 2013).
Antimicrobial Activity
Derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, similar to the core structure of the compound , have shown promising antimicrobial activity. This includes quaternary salts and thiazole derivatives, indicating that modifications to the compound can lead to potent antimicrobial agents with potential applications in combating bacterial and fungal infections (Elenich et al., 2019).
Antiulcer Agents
Research into imidazo[1,2-a]pyridines substituted at the 3-position has produced compounds with potential as antiulcer agents. Although none of the synthesized compounds showed significant antisecretory activity, several demonstrated cytoprotective properties, suggesting their potential application in developing new treatments for ulcers (Starrett et al., 1989).
Novel Synthesis Approaches
The compound's structural framework has inspired novel synthesis approaches for related molecules, such as Nilotinib, an antitumor agent. This illustrates the compound's relevance not only in therapeutic applications but also in facilitating innovative synthetic methodologies in pharmaceutical chemistry (Wang Cong-zhan, 2009).
Future Directions
Properties
IUPAC Name |
5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN4O/c20-13-4-7-16(21)15(10-13)18(26)23-14-5-2-12(3-6-14)17-11-25-9-1-8-22-19(25)24-17/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRGTOYFHLGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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